

# The Discovery and Synthesis of PX-866-17OH: A Technical Guide

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For Researchers, Scientists, and Drug Development Professionals

## **Abstract**

PX-866, also known as sonolisib, is a potent, irreversible, pan-isoform inhibitor of phosphoinositide 3-kinase (PI3K) that has been investigated for its therapeutic potential in oncology. As a semi-synthetic derivative of the natural product wortmannin, PX-866 was developed to improve upon the pharmacological properties of its parent compound, exhibiting enhanced stability and a more favorable toxicity profile. This technical guide provides an indepth overview of the discovery, synthesis, and biological characterization of PX-866 and its primary metabolite, 17-hydroxy-PX-866 (**PX-866-170H**). Detailed experimental protocols for its synthesis and key biological assays are provided, along with a summary of its inhibitory activity. Signaling pathways and experimental workflows are illustrated to provide a comprehensive resource for researchers in the field of drug discovery and development.

# **Discovery and Rationale**

The phosphatidylinositol 3-kinase (PI3K) signaling pathway is a critical regulator of numerous cellular processes, including cell growth, proliferation, survival, and metabolism. Its frequent dysregulation in a wide range of human cancers has made it a prime target for therapeutic intervention. Wortmannin, a fungal metabolite, was one of the first identified potent PI3K inhibitors. However, its clinical development was hampered by its poor stability, off-target effects, and toxicity.



This led to the development of a library of over 100 wortmannin analogs with the aim of identifying a compound with improved drug-like properties. From this library, PX-866 emerged as a lead candidate.[1] PX-866, a synthetic viridin related to wortmannin, demonstrated increased biological stability while retaining potent inhibitory activity against PI3K.[1] It irreversibly inhibits Class I PI3K isoforms by covalently binding to a conserved lysine residue in the ATP-binding pocket of the p110 catalytic subunit.[1] Specifically, it targets Lys-802 in p110α. [1]

## **Synthesis of PX-866**

The synthesis of PX-866 is achieved through a semi-synthetic approach starting from the natural product wortmannin. The key transformation involves a Michael addition of diallylamine to the furan ring of wortmannin, leading to the opening of the furan and the formation of the diallylaminomethylene-substituted steroid core.

While the precise, detailed protocol from the initial discovery is not publicly available, the synthesis of a closely related analog,  $17\beta$ -hydroxy- $16\alpha$ -iodo-PX-866, provides a representative experimental procedure. The synthesis of PX-866 would follow a similar logic, omitting the steps related to the introduction of iodine and the reduction of the C17-ketone.

## **Representative Experimental Protocol for Synthesis**

The following protocol is adapted from the synthesis of a PX-866 analog and is presented as a likely method for the preparation of PX-866.[2]

Reaction: Wortmannin + Diallylamine → PX-866

- Wortmannin
- Diallylamine
- Dichloromethane (DCM), freshly distilled
- Silica gel for column chromatography
- Solvents for chromatography (e.g., methanol/dichloromethane mixture)



- Reaction Setup: Dissolve wortmannin in freshly distilled dichloromethane in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
- Addition of Reagent: To the stirred solution of wortmannin, add a molar excess of diallylamine at room temperature.
- Reaction Monitoring: The progress of the reaction can be monitored by thin-layer chromatography (TLC) using a suitable solvent system (e.g., 5% methanol in dichloromethane).
- Work-up: Upon completion of the reaction, the solvent is removed under reduced pressure.
   The crude residue is then redissolved in a suitable solvent like ethyl acetate.
- Purification: The crude product is purified by silica gel column chromatography. A gradient of methanol in dichloromethane is a potential eluent system.
- Characterization: The purified fractions containing PX-866 are combined, and the solvent is
  evaporated. The final product is characterized by standard analytical techniques such as
  nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C), mass spectrometry (MS),
  and high-performance liquid chromatography (HPLC) to confirm its identity and purity.

# **Biological Activity and Data Presentation**

PX-866 is a potent inhibitor of Class I PI3K isoforms. Its primary metabolite, 17-OH-PX-866, also demonstrates significant inhibitory activity. The inhibitory concentrations (IC50) of both compounds against various PI3K isoforms and in cellular assays are summarized in the tables below.

# In Vitro Inhibitory Activity of PX-866



Target	IC50 (nM)	Assay Type
p110α	5	Enzyme Assay
p110β	weak inhibitor	Enzyme Assay
р110у	2	Enzyme Assay
p110δ	9	Enzyme Assay
HT-29 cells (p-Akt)	20	Cellular Assay

Data compiled from multiple sources.[1][3][4]

## In Vitro Inhibitory Activity of 17-OH-PX-866

Specific IC50 values for 17-OH-PX-866 against individual PI3K isoforms are not readily available in the public domain, but it is reported to be a potent inhibitor at low nanomolar concentrations.

# **Key Experimental Protocols**

This section provides detailed methodologies for key experiments used to characterize the biological activity of PX-866.

## **PI3K Enzyme Inhibition Assay (HTRF)**

This protocol describes a common method for assessing the in vitro inhibitory activity of compounds against PI3K isoforms using a Homogeneous Time-Resolved Fluorescence (HTRF) assay.[5][6][7][8]

- Recombinant human PI3K isoforms (p110 $\alpha$ /p85 $\alpha$ , p110 $\beta$ /p85 $\alpha$ , p110 $\gamma$ , p110 $\delta$ /p85 $\alpha$ )
- PIP2 (phosphatidylinositol 4,5-bisphosphate) substrate
- ATP
- PX-866 stock solution (in DMSO)



- Assay buffer (containing MgCl<sub>2</sub>, DTT)
- Stop solution
- HTRF detection reagents (e.g., Europium-labeled anti-GST antibody, GST-tagged GRP1-PH domain, Streptavidin-Allophycocyanin, biotinylated PIP3)
- 384-well low-volume assay plates
- HTRF-compatible plate reader

- Compound Preparation: Prepare serial dilutions of PX-866 in DMSO. Further dilute in assay buffer to achieve the final desired concentrations.
- Enzyme and Substrate Preparation: Dilute the PI3K enzyme and PIP2 substrate in assay buffer to their working concentrations.
- Assay Reaction: a. Add the diluted PX-866 or DMSO (vehicle control) to the wells of the 384-well plate. b. Add the PI3K enzyme solution to all wells except the "no enzyme" control. c. Incubate for 15-30 minutes at room temperature to allow for inhibitor binding. d. Initiate the kinase reaction by adding a mixture of PIP2 substrate and ATP. e. Incubate for a defined period (e.g., 60 minutes) at room temperature.
- Reaction Termination and Detection: a. Stop the reaction by adding the stop solution. b. Add the HTRF detection reagents. c. Incubate for 60 minutes at room temperature to allow for the detection complex to form.
- Data Acquisition: Read the plate on an HTRF-compatible plate reader, measuring the fluorescence at the appropriate wavelengths.
- Data Analysis: Calculate the percent inhibition for each concentration of PX-866 and fit the data to a dose-response curve to determine the IC50 value.

# Inhibition of Akt Phosphorylation in Cells (Western Blot)



This protocol details the procedure for assessing the effect of PX-866 on the PI3K pathway in a cellular context by measuring the phosphorylation of Akt at Serine 473.[9][10][11][12][13]

#### Materials:

- Cancer cell line of interest (e.g., HT-29, U87)
- Complete cell culture medium
- PX-866 stock solution (in DMSO)
- Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
- BCA protein assay kit
- SDS-PAGE gels and electrophoresis apparatus
- PVDF or nitrocellulose membranes
- Blocking buffer (e.g., 5% BSA in TBST)
- Primary antibodies: rabbit anti-phospho-Akt (Ser473) and rabbit anti-total Akt
- HRP-conjugated anti-rabbit secondary antibody
- Enhanced chemiluminescence (ECL) substrate
- Imaging system

### Procedure:

- Cell Treatment: a. Seed cells in 6-well plates and allow them to adhere overnight. b. Treat cells with various concentrations of PX-866 for the desired time period (e.g., 2, 6, 24 hours). Include a vehicle control (DMSO).
- Cell Lysis: a. After treatment, wash the cells with ice-cold PBS. b. Add ice-cold lysis buffer to
  each well and scrape the cells. c. Incubate the lysate on ice for 30 minutes. d. Centrifuge the
  lysate to pellet cellular debris and collect the supernatant.



- Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
- Western Blotting: a. Normalize protein concentrations and prepare samples for SDS-PAGE. b. Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane. c. Block the membrane with blocking buffer for 1 hour at room temperature. d. Incubate the membrane with the primary antibody against p-Akt (Ser473) overnight at 4°C. e. Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature. f. Wash the membrane and detect the signal using an ECL substrate and an imaging system.
- Stripping and Re-probing: The membrane can be stripped and re-probed with an antibody for total Akt and a loading control (e.g., β-actin or GAPDH) to ensure equal protein loading.
- Data Analysis: Quantify the band intensities using densitometry software. Normalize the p-Akt signal to total Akt and the loading control.

## **Cell Viability Assay (MTT Assay)**

This protocol describes the use of an MTT assay to determine the effect of PX-866 on the viability and proliferation of cancer cells.[14][15]

- Cancer cell line of interest
- Complete cell culture medium
- 96-well plates
- PX-866 stock solution (in DMSO)
- MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
- Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
- Microplate reader



- Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density and allow them to attach overnight.
- Compound Treatment: Treat the cells with a range of concentrations of PX-866. Include a vehicle control (DMSO) and a no-cell control (medium only).
- Incubation: Incubate the plate for the desired treatment duration (e.g., 72 hours).
- MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to reduce the MTT to formazan crystals.
- Solubilization: Add the solubilization solution to each well to dissolve the formazan crystals.
- Data Acquisition: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
- Data Analysis: Subtract the background absorbance, calculate the percentage of cell viability relative to the vehicle control, and determine the IC50 value.

## In Vivo Antitumor Efficacy (Xenograft Model)

This protocol provides a general outline for assessing the in vivo antitumor activity of PX-866 in a subcutaneous xenograft mouse model.[1][3][16]

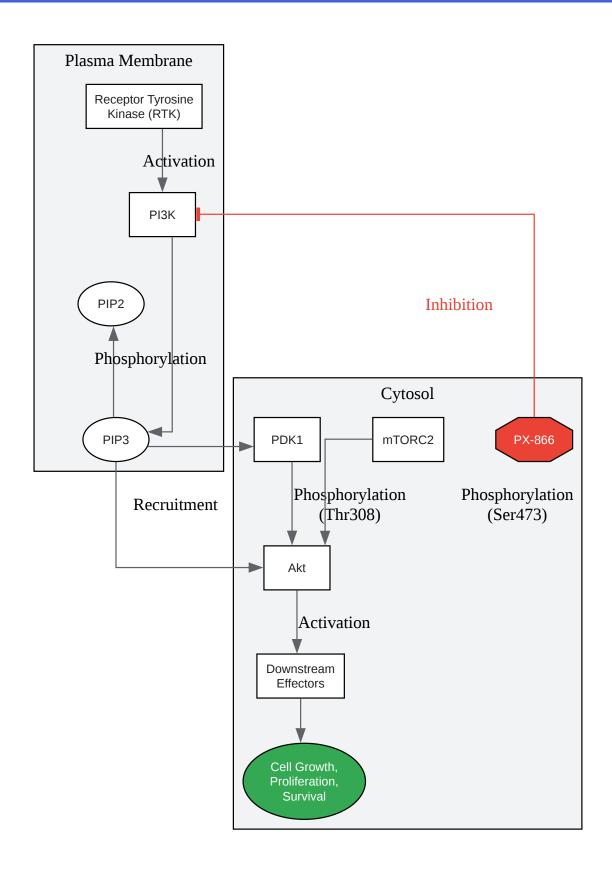
- Immunodeficient mice (e.g., nude or SCID)
- Cancer cell line of interest
- Matrigel (optional)
- PX-866 formulation for oral administration
- Vehicle control
- Calipers for tumor measurement



- Tumor Implantation: a. Subcutaneously inject a suspension of cancer cells (often mixed with Matrigel) into the flank of the immunodeficient mice. b. Allow the tumors to grow to a palpable size (e.g., 100-200 mm<sup>3</sup>).
- Treatment: a. Randomize the mice into treatment and control groups. b. Administer PX-866 orally at a predetermined dose and schedule (e.g., daily or every other day). c. Administer the vehicle control to the control group.
- Tumor Measurement: Measure the tumor dimensions with calipers at regular intervals (e.g., twice a week). Calculate the tumor volume using the formula: (Length x Width²)/2.
- Monitoring: Monitor the body weight and general health of the mice throughout the study.
- Endpoint: The study can be terminated when the tumors in the control group reach a predetermined size, or after a specific duration of treatment.
- Data Analysis: Compare the tumor growth rates and final tumor volumes between the treatment and control groups to determine the antitumor efficacy of PX-866.

# Mandatory Visualizations PI3K/Akt Signaling Pathway





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Caption: The PI3K/Akt signaling pathway and the inhibitory action of PX-866.



# **Experimental Workflow for PI3K Inhibition Assay**

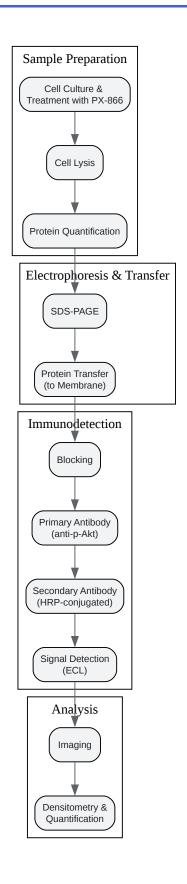


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Caption: Experimental workflow for a PI3K enzymatic inhibition assay (HTRF).

# **Western Blot Workflow for p-Akt Detection**





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Caption: Experimental workflow for Western blot analysis of p-Akt.



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